1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone is a compound belonging to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring structure. The trifluoromethyl group attached to the benzene ring enhances the compound’s chemical stability and biological activity .
Preparation Methods
The synthesis of 1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and trifluoromethyl ketone.
Cyclization Reaction: The reaction proceeds through a cyclization process, where the 2-aminophenol reacts with the trifluoromethyl ketone under acidic or basic conditions to form the oxazole ring.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(7-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other oxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)benzo[d]oxazol-2(3H)-one: This derivative has a similar trifluoromethyl group but differs in its overall structure and reactivity.
The presence of the trifluoromethyl group in this compound enhances its stability and biological activity, making it unique among similar compounds .
Properties
Molecular Formula |
C10H6F3NO2 |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
1-[7-(trifluoromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H6F3NO2/c1-5(15)9-14-7-4-2-3-6(8(7)16-9)10(11,12)13/h2-4H,1H3 |
InChI Key |
KBUPTWPRCONTPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)C(F)(F)F |
Origin of Product |
United States |
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